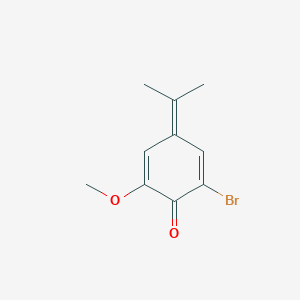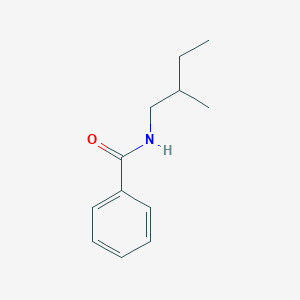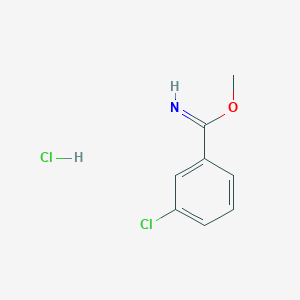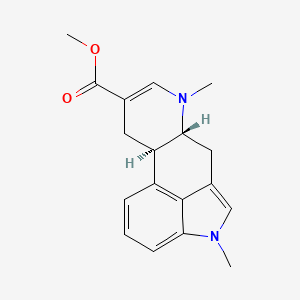
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate is a compound belonging to the ergoline family, which is a group of alkaloids known for their diverse biological activities. Ergoline derivatives are found in various natural sources, including fungi and plants, and have been studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified through a series of steps to obtain the desired ergoline derivative.
Industrial Production Methods
Industrial production of ergoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds in the ergoline structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated ergoline compounds.
科学研究应用
Chemistry: Used as a precursor for synthesizing other complex ergoline derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.
作用机制
The mechanism of action of Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to bind to serotonin receptors, modulating neurotransmitter activity and influencing various physiological processes. The compound’s effects are mediated through its ability to alter receptor conformation and signaling pathways, leading to changes in cellular responses .
相似化合物的比较
Similar Compounds
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Ergine: Another ergoline alkaloid found in certain plant species, known for its psychoactive effects.
Methysergide: An ergoline derivative used in the treatment of migraine headaches.
Uniqueness
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate is unique due to its specific structural modifications, which confer distinct biological activities compared to other ergoline derivatives. Its unique binding affinity and selectivity for certain receptors make it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
52599-77-6 |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
methyl (6aR,10aR)-4,7-dimethyl-6,6a,10,10a-tetrahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-19-9-11-8-16-14(13-5-4-6-15(19)17(11)13)7-12(10-20(16)2)18(21)22-3/h4-6,9-10,14,16H,7-8H2,1-3H3/t14-,16-/m1/s1 |
InChI 键 |
MYEIXQXGGZHQSL-GDBMZVCRSA-N |
手性 SMILES |
CN1C=C(C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)C(=O)OC |
规范 SMILES |
CN1C=C(CC2C1CC3=CN(C4=CC=CC2=C34)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
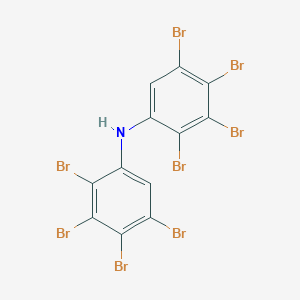
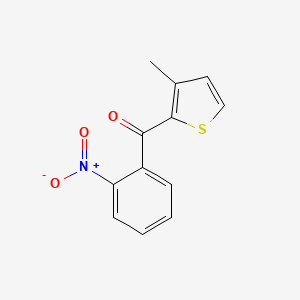
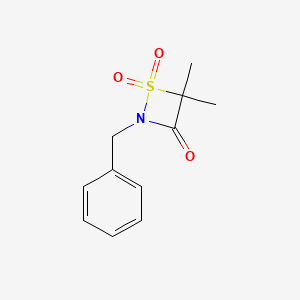


![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
